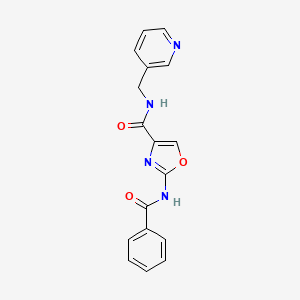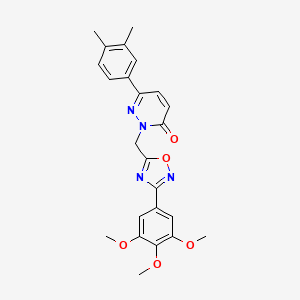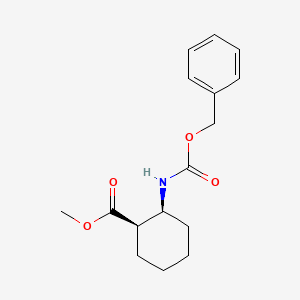![molecular formula C24H24FN3O B2513172 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide CAS No. 478079-62-8](/img/structure/B2513172.png)
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . The final compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The molecular structure of a similar compound, Benzyl N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]carbamate, contains total 57 bond(s); 33 non-H bond(s), 19 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 (thio-) carbamate(s) (aromatic), and 2 tertiary amine(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the 1-(phenyl)-1-H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .Wissenschaftliche Forschungsanwendungen
Fluorobiphenyl Synthesis
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, has been developed. This method could potentially be applied to the synthesis or modification of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide for research or pharmaceutical applications (Qiu et al., 2009).
Phenylpiperazine Derivatives
Phenylpiperazine derivatives have shown versatility in medicinal chemistry, with applications ranging from CNS disorders to potential new therapeutic fields. This suggests that compounds like N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide could be explored for various pharmacological activities (Maia et al., 2012).
Insect Repellent Research
Research on N,N-diethyl-3-methylbenzamide (DEET), an effective insect repellent, provides insights into formulation and safety aspects that could inform the development of related compounds for similar applications. Understanding the pharmacokinetics, formulation, and safety of similar compounds could lead to the development of new insect repellents or related applications (Qiu et al., 1998).
DNA Interaction Studies
Studies on compounds that interact with DNA, such as minor groove binders, offer insights into the potential applications of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide in research related to DNA binding, gene regulation, or anticancer therapy. Understanding how related compounds bind to DNA can guide the design of new therapeutic agents or diagnostic tools (Issar & Kakkar, 2013).
Advanced Oxidation Processes
The degradation of pharmaceuticals and organic pollutants using advanced oxidation processes (AOPs) highlights a potential application area for related chemical compounds in environmental chemistry and pollution control. Research on the mechanisms and efficacy of AOPs could inform the use of similar compounds in environmental remediation efforts (Qutob et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide Similar compounds have been found to interact with neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them potential targets for anticonvulsant drugs .
Mode of Action
The exact mode of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide It’s suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity . This interaction could potentially inhibit the rapid, repetitive firing of neurons, a characteristic feature of seizure activity .
Biochemical Pathways
The specific biochemical pathways affected by N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide Based on its potential interaction with neuronal voltage-sensitive sodium channels , it could be inferred that it may influence the sodium ion transport pathway, which is critical for the generation and propagation of action potentials in neurons.
Result of Action
The molecular and cellular effects of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide Based on the potential interaction with neuronal voltage-sensitive sodium channels , it could be hypothesized that this compound may inhibit the rapid, repetitive firing of neurons, a characteristic feature of seizure activity. This could potentially result in an anticonvulsant effect .
Eigenschaften
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-6-5-7-19(16-18)24(29)26-20-10-11-23(22(25)17-20)28-14-12-27(13-15-28)21-8-3-2-4-9-21/h2-11,16-17H,12-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFGLMOHWLHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2513099.png)

![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)
![Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate](/img/structure/B2513103.png)
![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)
![N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2513105.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2513106.png)

![8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2513109.png)
